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Compound of Interest

Compound Name: 2-Isopropoxy-3-methylphenol

Cat. No.: B14839765

Get Quote

Executive Summary & Structural Causality
In drug development and synthetic chemistry, a Safety Data Sheet (SDS) is often treated as a

mere regulatory formality. However, as an application scientist, I utilize the SDS as a predictive

blueprint for molecular behavior. 2-Isopropoxy-3-methylphenol (CAS: 287117-33-3) is a

highly specialized substituted phenol. Its molecular architecture—featuring an electron-

donating methyl group and a bulky isopropoxy moiety—creates a unique steric and electronic

environment.

The electron-donating nature of these substituents increases the electron density of the

aromatic ring, making it highly susceptible to electrophilic attack and oxidative metabolism.

Conversely, the bulky isopropoxy group at the ortho-position provides localized steric

hindrance, which fundamentally alters its degradation kinetics, receptor binding affinity, and

toxicological profile compared to unhindered phenols. Understanding this structural causality is

critical for designing safe handling protocols and robust analytical assays.

Physicochemical Profiling
The physical hazards and environmental behavior of 2-Isopropoxy-3-methylphenol are

directly dictated by its physicochemical properties. The isopropoxy group significantly increases
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the lipophilicity (LogP) of the molecule, enhancing its ability to permeate biological membranes,

which directly influences its systemic toxicity profile.

Property Value / Description Structural Causality

Molecular Formula C10H14O2
Represents a highly

substituted aromatic system.

Molecular Weight 166.22 g/mol

Small molecule; highly

permeable through dermal

barriers.

Physical State
Low-melting solid / Viscous

liquid

Disruption of crystal lattice

packing due to the bulky

isopropoxy group.

Solubility
Soluble in MeOH, ACN,

DMSO; Insoluble in H₂O

High lipophilicity driven by the

alkyl and alkoxy substituents.

Predicted LogP ~2.8 - 3.2

The hydrophobic isopropoxy

tail drives partitioning into lipid

bilayers.

pKa (Phenolic OH) ~9.8 - 10.2

The electron-donating methyl

group slightly destabilizes the

phenoxide anion, raising the

pKa.

Toxicological Mechanisms (SDS Section 11)
Standard SDS documentation for substituted phenols typically lists generic hazards such as

"H315: Causes skin irritation" and "H319: Causes serious eye irritation." However, the true

mechanistic danger lies in their oxidative metabolism[1].

When 2-Isopropoxy-3-methylphenol enters a hepatic environment, it is subjected to

Cytochrome P450 (CYP450) enzymes. The electron-rich aromatic ring facilitates the removal of

a single electron and a proton, generating a phenoxyl radical. According to foundational

toxicological studies on , these radicals can undergo further oxidation to form quinone

methides[2].
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Quinone methides are highly electrophilic and lack the steric protection needed to prevent

nucleophilic attack. They aggressively form covalent adducts with cellular nucleophiles,

particularly glutathione (GSH), proteins, and DNA. This rapid depletion of intracellular

antioxidants induces severe oxidative stress and subsequent cellular apoptosis[3]. While the

isopropoxy group provides some steric shielding[4], it does not completely abrogate the risk of

reactive oxygen species (ROS) generation[5].
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Figure 1: Predictive metabolic activation pathway of 2-Isopropoxy-3-methylphenol via

CYP450.

Self-Validating Experimental Protocol: Stability-
Indicating HPLC Assay
To ensure the integrity of 2-Isopropoxy-3-methylphenol during synthetic workflows or drug

formulation, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC)

method is required[6].

Causality in Method Design: Because phenols are weak acids (pKa ~10), utilizing a neutral

mobile phase results in partial ionization, leading to severe peak broadening and tailing on a

reversed-phase column. By acidifying the mobile phase with 0.02% Trifluoroacetic acid (TFA),

we suppress this ionization. The analyte remains fully protonated, ensuring sharp, symmetrical

peaks and highly reproducible retention times[7]. Furthermore, the protocol incorporates a

forced degradation step as a self-validating mechanism to prove the method can successfully

resolve the parent compound from its oxidized degradants.

Step-by-Step Methodology
Sample Preparation: Dissolve 1.0 mg of 2-Isopropoxy-3-methylphenol in 1 mL of HPLC-

grade Methanol to create a primary stock solution. Dilute to a working concentration of 100

µg/mL using the initial mobile phase.

Forced Degradation (Self-Validation): Aliquot the working solution into three separate vials.

Vial 1 (Acid Stress): Add 100 µL of 0.1 M HCl.

Vial 2 (Oxidative Stress): Add 100 µL of 3% H₂O₂.

Vial 3 (Control): Add 100 µL of Ultrapure water. Incubate all vials at 60°C for 2 hours. This

step validates that the chromatographic method is "stability-indicating" by proving it can

separate the active ingredient from reactive dicarbonyls or quinones[8].

Chromatographic Setup: Utilize a C18 reversed-phase column (250 x 4.6 mm, 5 µm particle

size) maintained at a constant 25 °C to prevent selectivity shifts.
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Mobile Phase Gradient:

Solvent A: Ultrapure water + 0.02% TFA.

Solvent B: Acetonitrile + 0.02% TFA.

Gradient Program: 0–5 min (25% B), 5–20 min (linear ramp from 25% to 80% B). Flow

rate: 1.0 mL/min.

Detection: Monitor via a Diode Array Detector (DAD) at 254 nm and 275 nm. The isobestic

points of phenolic derivatives frequently fall within this UV range, allowing for accurate

simultaneous quantification[7].
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Figure 2: Self-validating stability-indicating HPLC-DAD workflow for phenolic compounds.

Handling, Safety, and Environmental Impact (SDS
Sections 7, 8, 12)
Based on the physicochemical and toxicological profile established above, standard laboratory

handling must be elevated:
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Personal Protective Equipment (PPE): Due to the high LogP (~3.0), this compound can

easily permeate the lipid bilayers of human skin, leading to systemic toxicity. Nitrile gloves

(minimum 0.11 mm thickness), a fully buttoned lab coat, and chemical safety goggles are

mandatory.

Environmental Toxicity: Phenolic compounds are highly toxic to aquatic life. Furthermore,

research indicates that in surface waters can undergo unexpected transformations into

highly toxic dicarbonyls[8]. Consequently, aqueous waste containing 2-Isopropoxy-3-
methylphenol must never be discharged into the standard drain system; it must be collected

in designated halogen-free organic waste containers for high-temperature incineration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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